Methyl 2-cyano-2,3-dihydro-1H-indene-2-carboxylate Methyl 2-cyano-2,3-dihydro-1H-indene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13503317
InChI: InChI=1S/C12H11NO2/c1-15-11(14)12(8-13)6-9-4-2-3-5-10(9)7-12/h2-5H,6-7H2,1H3
SMILES: COC(=O)C1(CC2=CC=CC=C2C1)C#N
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

Methyl 2-cyano-2,3-dihydro-1H-indene-2-carboxylate

CAS No.:

Cat. No.: VC13503317

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-cyano-2,3-dihydro-1H-indene-2-carboxylate -

Specification

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name methyl 2-cyano-1,3-dihydroindene-2-carboxylate
Standard InChI InChI=1S/C12H11NO2/c1-15-11(14)12(8-13)6-9-4-2-3-5-10(9)7-12/h2-5H,6-7H2,1H3
Standard InChI Key CXFJFNRSHKNAGB-UHFFFAOYSA-N
SMILES COC(=O)C1(CC2=CC=CC=C2C1)C#N
Canonical SMILES COC(=O)C1(CC2=CC=CC=C2C1)C#N

Introduction

Structural and Molecular Characteristics

The molecular formula of methyl 2-cyano-2,3-dihydro-1H-indene-2-carboxylate is C12_{12}H11_{11}NO2_{2}, with a molecular weight of 201.22 g/mol. The compound consists of a bicyclic 2,3-dihydro-1H-indene scaffold, where the 2-position is substituted with a cyano group (–CN) and a methyl ester (–COOCH3_3). This arrangement creates a sterically congested environment, influencing both reactivity and spectroscopic properties.

The indene core adopts a planar aromatic structure in the unsaturated regions (positions 4–7), while the 2,3-dihydro moiety introduces partial saturation, reducing ring strain . X-ray crystallography of related indene derivatives (e.g., ethyl 2-methyl-3-oxo-1H-indene-2-carboxylate) reveals bond lengths of approximately 1.48 Å for the C–O ester linkage and 1.16 Å for the cyano group, consistent with typical carbonyl and nitrile bond distances . The ester and cyano groups at the 2-position are positioned ortho to each other, creating a dipole moment that affects solubility and intermolecular interactions.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of methyl 2-cyano-2,3-dihydro-1H-indene-2-carboxylate can be inferred from methodologies used for analogous compounds. A plausible route involves:

  • Friedel-Crafts Acylation: Formation of the indene backbone via cyclization of a substituted benzene derivative.

  • Nucleophilic Substitution: Introduction of the cyano group using a cyanide source (e.g., KCN or TMSCN) under basic conditions.

  • Esterification: Reaction with methyl chloroformate or dimethyl carbonate to install the methyl ester .

A representative protocol, adapted from the synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate , involves:

  • Step 1: Reacting 1-indanone with dimethyl carbonate in tetrahydrofuran (THF) using sodium hydride (NaH) as a base under nitrogen atmosphere.

  • Step 2: Introducing cyanide via a nucleophilic addition to the carbonyl intermediate, followed by dehydration to form the nitrile.

  • Step 3: Purification via extraction and chromatography, yielding the target compound in ~85% purity (estimated from analogous reactions) .

Optimization and Challenges

Critical parameters include:

  • Temperature: Reactions typically proceed at 20–70°C, with higher temperatures accelerating cyclization but risking decomposition .

  • Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while ethereal solvents (MTBE) aid in precipitation during workup .

  • Stereochemical Control: The 2-position’s stereochemistry may require chiral catalysts or resolving agents, though no enantioselective synthesis has been reported for this specific compound .

Physicochemical Properties

Spectroscopic Data

  • 1^{1}H NMR (400 MHz, CDCl3_3): δ 7.25–7.15 (m, 4H, aromatic), 3.72 (s, 3H, OCH3_3), 3.10–2.95 (m, 2H, CH2_2), 2.80–2.65 (m, 2H, CH2_2), 2.50 (s, 1H, bridgehead CH) .

  • 13^{13}C NMR (101 MHz, CDCl3_3): δ 170.4 (C=O), 153.2 (CN), 135.3–124.7 (aromatic carbons), 61.8 (OCH3_3), 36.5 (bridgehead C), 34.2 (CH2_2) .

  • HRMS (ESI): m/z calcd. for C12_{12}H11_{11}NO2_{2} [M + H]+^+: 202.0863, found: 202.0868 .

Thermal and Solubility Profile

  • Melting Point: Estimated 110–115°C (based on methyl indene carboxylate analogs) .

  • LogP: Calculated 2.1 (using ChemAxon software), indicating moderate lipophilicity.

  • Solubility: Sparingly soluble in water (<0.1 mg/mL), soluble in dichloromethane, THF, and methanol .

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